3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-6-4(1-2-9-7)5(3-10-6)11(14)15/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDXRXTOAGBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-c]pyridine followed by carboxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is being investigated for its potential as an anticancer agent. Its ability to interact with biological targets such as tubulin suggests it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Preliminary studies indicate that derivatives of this compound can exhibit significant antitumor activity by targeting specific molecular pathways involved in cancer progression.
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of tubulin polymerization |
Enzyme Inhibition Studies
The compound is also being studied as a potential inhibitor of specific enzymes. Its structural features allow it to act as a ligand in receptor studies, making it valuable for understanding enzyme kinetics and mechanisms. The nitro group can participate in redox reactions, enhancing the compound's reactivity toward various biological molecules.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups enable various chemical modifications, allowing chemists to explore new synthetic pathways and develop novel materials with specific properties.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties.
- Enzyme Interaction : Research has indicated that the compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in drug development targeting metabolic disorders.
Mechanism of Action
The biological activity of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Core Modifications
3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid (CAS: 1190313-10-0)
- Structural Difference : The pyrrolo ring is fused to the pyridine at positions [3,2-b] instead of [2,3-c], altering the electronic distribution.
- For example, the [3,2-b] isomer may exhibit distinct binding affinities in enzyme inhibition assays compared to the [2,3-c] variant .
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CID: 76852916)
- Structural Difference : A chloro (-Cl) substituent at position 7 and a carboxylic acid at position 2.
- Impact : The chloro group is less electron-withdrawing than nitro, reducing the acidity of the carboxylic acid (higher pKa). This compound’s synthesis involves halogenation and carboxylation, as seen in similar protocols .
Functional Group Variations
7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS: 1190317-24-8)
- Structural Difference : Hydroxyl (-OH) at position 7 and carboxylic acid at position 3.
- Impact : The hydroxyl group is electron-donating, decreasing the carboxylic acid’s acidity compared to the nitro derivative. This compound’s reduced electrophilicity may limit reactivity in coupling reactions .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Structural Difference : Chloro at position 5 and carboxylic acid at position 2.
- Synthesis involves refluxing with NaOH in EtOH, yielding 71% .
Core Heterocycle Modifications
7H-Pyrrolo[2,3-d]pyrimidin-6-carboxylic Acid
- Structural Difference : Pyrimidine ring instead of pyridine, fused at positions [2,3-d].
- Predicted pKa of 3.02 suggests higher acidity than the nitro-pyrrolopyridine derivative .
Physicochemical Properties
Biological Activity
3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C₈H₅N₃O₄
- Molecular Weight : 207.14 g/mol
- Functional Groups : Nitro group at the 3-position and a carboxylic acid group at the 7-position.
The compound's structure allows it to interact with various biological targets, influencing its pharmacological profile.
Research indicates that this compound exhibits several biological activities, primarily attributed to its interaction with molecular targets such as enzymes and receptors. Key mechanisms include:
- Inhibition of Tubulin Polymerization : This may lead to cell cycle arrest and apoptosis in cancer cells, positioning the compound as a potential anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain microbial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, which could be beneficial for conditions like arthritis or other inflammatory diseases.
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors .
- Antimicrobial Testing : The compound's derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, showing promising results that warrant further exploration into their use as antimicrobial agents .
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that the carboxylic acid group plays a critical role in binding affinity and inhibition potency against specific enzymes involved in disease pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 1H-Pyrrolo[2,3-c]pyridine | Low | No | No |
| 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | High | Moderate | Moderate |
This table illustrates that while 3-nitro derivatives show significant promise, further optimization and testing are required to enhance their therapeutic efficacy.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : Using concentrated nitric acid and sulfuric acid.
- Carboxylation : Employing carbon dioxide in the presence of a suitable base.
These methods are optimized for both laboratory-scale synthesis and potential industrial applications, focusing on yield and purity improvements.
Industrial Relevance
Due to its unique properties, this compound is being explored for various applications beyond pharmaceuticals, including material science where its electronic properties may be harnessed for novel applications.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions:
Key Findings :
-
Catalytic hydrogenation provides cleaner reduction compared to borohydride systems .
-
Over-reduction or decarboxylation is avoided by maintaining neutral pH .
Nucleophilic Substitution
The nitro group facilitates electrophilic aromatic substitution (EAS) and ipso substitution:
Halogenation
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C-5 | 3-Nitro-5-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | DCM, 0°C, 2 hr |
Mechanism : Bromination occurs via radical intermediates, favored by the electron-withdrawing nitro group.
Amination
| Reagent | Product | Yield | Notes |
|---|---|---|---|
| Benzylamine | 3-(Benzylamino)-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | 68% | Requires Pd-mediated coupling |
Cyclization and Condensation
The carboxylic acid group participates in intramolecular reactions:
Example Reaction :
-
Amide Formation :
Cross-Coupling Reactions
The nitro group directs regioselective metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Product | Catalyst | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 74% |
Conditions : Dioxane/H<sub>2</sub>O (3:1), 80°C, 12 hr .
Sonogashira Coupling
| Alkyne | Product | Yield |
|---|---|---|
| Phenylacetylene | 3-Nitro-5-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | 61% |
Stability and Side Reactions
-
Decarboxylation : Occurs above 150°C or under strongly basic conditions (e.g., NaOH/EtOH) .
-
Nitro Group Displacement : Competing pathway in SNAr reactions with soft nucleophiles (e.g., thiols).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Compound) | Activating Groups |
|---|---|---|
| Electrophilic Substitution | 1.2× | Nitro (meta-directing) |
| Nucleophilic Substitution | 0.7× | Carboxylic acid (deactivating) |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, and how can reaction efficiency be optimized?
- The synthesis typically involves nitration of the pyrrolopyridine core followed by carboxylation. For example, precursor compounds like 1H-pyrrolo[2,3-c]pyridine (CAS 67058-77-9) can undergo nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group regioselectively . Carboxylation may proceed via metal-catalyzed carbonylation or oxidation of a methyl group. Optimization includes controlling reaction temperature and stoichiometry to avoid over-nitration or side reactions. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .
Q. How can the structure of this compound be confirmed spectroscopically?
- NMR : The carboxylic proton appears as a singlet near δ 12.25 ppm (DMSO-d₆), while the nitro group deshields adjacent protons (e.g., δ 8.20 ppm for aromatic protons) . HRMS/ESIMS : The molecular ion [M+H]⁺ is expected at m/z 208.03 (C₈H₅N₃O₄), with fragmentation patterns confirming the nitro and carboxylic acid groups . IR : Strong peaks at ~1700 cm⁻¹ (C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) further validate functional groups .
Q. What purification methods are effective for isolating the compound?
- Recrystallization from polar aprotic solvents (e.g., methanol or DMSO/water mixtures) is standard. For crude mixtures, column chromatography using silica gel and a gradient of ethyl acetate in hexane (10–50%) resolves nitro and carboxylated byproducts . Purity ≥95% is achievable, as noted for related intermediates .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of the pyrrolopyridine core in cross-coupling reactions?
- The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution at the 5-position. However, it may deactivate the ring toward Pd-catalyzed couplings (e.g., Suzuki). Strategies include using bulky ligands (e.g., XPhos) or reducing nitro to amine post-coupling for further functionalization . Comparative studies with non-nitrated analogs (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid ) highlight reduced reactivity in nitrated derivatives.
Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Common impurities include des-nitro analogs and esterified byproducts (e.g., methyl esters, CAS 945840-73-3 ). HPLC-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) detects impurities at <0.1% levels. qNMR using 1,3,5-trimethoxybenzene as an internal standard quantifies residual solvents or isomers .
Q. How can computational methods predict the compound’s solubility and bioavailability?
- DFT calculations (e.g., Gaussian 09) model the nitro-carboxylic acid tautomerism, revealing low solubility in water (logP ~1.2). COSMO-RS simulations suggest improved solubility in DMSO or ethanol, aligning with experimental recrystallization data . Bioavailability predictions via SwissADME indicate poor membrane permeability (TPSA >100 Ų), guiding prodrug strategies (e.g., esterification ).
Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?
- The pyrrolopyridine scaffold mimics purine bases, making it a hinge-binding motif in kinase inhibitors (e.g., JAK2/STAT3). Nitro substitution enhances binding affinity but may increase toxicity. Antimicrobial studies of analogs (e.g., 7-substituted derivatives ) show MIC values of 2–8 µg/mL against S. aureus, suggesting potential for structure-activity relationship (SAR) optimization .
Methodological Considerations
- Synthetic Yield Improvement : Use microwave-assisted nitration to reduce reaction time from 12h to 2h, achieving >85% yield .
- Handling Precautions : Nitro compounds may be explosive; avoid grinding and store in inert atmospheres. Use PPE and fume hoods during synthesis .
- Data Reproducibility : Document solvent lot variations (e.g., DMSO hygroscopicity) that affect crystallization outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
